molecular formula C8H12N4 B1436314 2-Cyclobutyl-3-hydrazinylpyrazine CAS No. 1565550-47-1

2-Cyclobutyl-3-hydrazinylpyrazine

Cat. No.: B1436314
CAS No.: 1565550-47-1
M. Wt: 164.21 g/mol
InChI Key: OQMANAPVMKZFTF-UHFFFAOYSA-N
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Description

2-Cyclobutyl-3-hydrazinylpyrazine is a chemical compound with the molecular formula C8H12N4 and a molecular weight of 164.21 g/mol It is characterized by a cyclobutyl group attached to a pyrazine ring, with a hydrazinyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutyl-3-hydrazinylpyrazine typically involves the reaction of cyclobutylamine with a pyrazine derivative. One common method includes the condensation of cyclobutylamine with 2,3-dichloropyrazine, followed by reduction of the resulting intermediate to yield the desired product . The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-3-hydrazinylpyrazine can undergo various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The pyrazine ring can be reduced under specific conditions to yield dihydropyrazine derivatives.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include azo compounds, dihydropyrazine derivatives, and various substituted pyrazine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Cyclobutyl-3-hydrazinylpyrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-3-hydrazinylpyrazine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The hydrazinyl group can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclobutyl-3-aminopyrazine: Similar structure but with an amino group instead of a hydrazinyl group.

    2-Cyclobutyl-3-methylpyrazine: Similar structure but with a methyl group instead of a hydrazinyl group.

    2-Cyclobutyl-3-nitropyrazine: Similar structure but with a nitro group instead of a hydrazinyl group.

Uniqueness

2-Cyclobutyl-3-hydrazinylpyrazine is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research in various fields, as it can undergo a wide range of chemical transformations and may exhibit unique biological properties.

Properties

IUPAC Name

(3-cyclobutylpyrazin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c9-12-8-7(6-2-1-3-6)10-4-5-11-8/h4-6H,1-3,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMANAPVMKZFTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC=CN=C2NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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